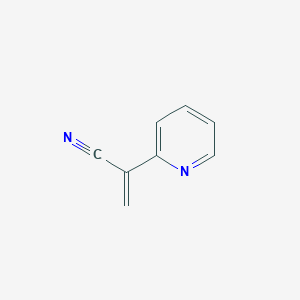
Pyridinyl acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyridinyl acrylonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H6N2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Knoevenagel Condensation
Pyridinyl acrylonitriles are synthesized via Knoevenagel condensation , reacting pyridinecarbaldehydes with malononitrile in the presence of a base (e.g., piperidine). This method yields high-purity products under mild conditions (room temperature, 12–24 hours).
| Reactants | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Pyridine-4-carbaldehyde + Malononitrile | Piperidine | RT, 24h | 85–92% |
The reaction mechanism involves deprotonation of malononitrile, followed by nucleophilic attack on the aldehyde and subsequent elimination of water.
Palladium-Catalyzed α-Alkenylation
Aryl acrylonitriles, including pyridinyl derivatives, are synthesized via Pd/NIXANTPHOS-catalyzed α-alkenylation . This method couples arylacetonitriles with vinyl halides/triflates under mild conditions :
| Substrate | Catalyst System | Conditions | Yield | Scope |
|---|---|---|---|---|
| Arylacetonitrile + Vinyl Bromide | Pd(OAc)₂/NIXANTPHOS, NaOtBu | 80°C, 12h | Up to 95% | 21 examples, including pyridinyl derivatives |
Key advantages include avoidance of hazardous cyanide reagents and scalability (gram-scale demonstrated) . Post-synthetic modifications include:
-
Selective reduction of the nitrile group to amines.
-
Hydrolysis to carboxylic acids.
Nucleophilic Addition
The nitrile group undergoes nucleophilic additions:
-
Hydrolysis : Forms amides or carboxylic acids under acidic/basic conditions .
-
Grignard Reagents : Add to the nitrile, yielding ketones after workup.
Electrophilic Substitution
The pyridine ring directs electrophiles to specific positions:
-
Nitration : Occurs at the meta position due to the electron-withdrawing nitrile .
-
Sulfonation : Requires harsh conditions (fuming H₂SO₄, 150°C) .
Cyclization Reactions
Pyridinyl acrylonitriles participate in cyclization to form bioactive heterocycles:
-
Imidazo[4,5-b]pyridines : Synthesized via condensation with amines, showing potent anticancer (IC₅₀: 1.2–5.3 μM vs. pancreatic cancer) and antioxidant activity (FRAP: 3200–5235 mmol Fe²⁺/mmol) .
-
Pyridine Ring Expansion : Reacts with alkynes or nitriles in the presence of cobalt catalysts to form larger aromatic systems .
Oxidation
-
The acrylonitrile moiety oxidizes to pyridinecarboxylic acids using KMnO₄ or CrO₃.
-
Pyridine N-oxides form under mild oxidative conditions (e.g., H₂O₂/AcOH), enhancing solubility and bioactivity .
Reduction
-
Nitrile to Amine : Catalytic hydrogenation (H₂/Pd-C) converts –C≡N to –CH₂NH₂ .
-
Double Bond Reduction : Selective hydrogenation yields saturated pyridinyl propanenitriles .
Metal Complexation and Insertion
Pyridinyl acrylonitriles act as ligands in coordination chemistry:
-
Palladium Complexes : Form N-bound adducts (e.g., [Pd(Me)(NCCH=CH₂)(L)]⁺) that undergo insertion reactions with alkenes .
-
Copper-Mediated Cyclizations : Generate polysubstituted pyridines via β-enaminone intermediates .
Antioxidant and Biological Activity
Derivatives exhibit dual bioactivity :
-
Antioxidant Capacity : Trihydroxy derivatives show superior radical scavenging (DPPH assay) due to stable O–H···O- intermediates .
-
Antiproliferative Effects : Compound 55 (dihydroxy-bromo-substituted) inhibits pancreatic adenocarcinoma (IC₅₀: 1.2 μM) with no toxicity to normal cells .
Table 1: Synthetic Methods for Pyridinyl Acrylonitriles
| Method | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Knoevenagel | Pyridinecarbaldehyde + Malononitrile | Piperidine, RT | 85–92% | |
| Pd-Catalyzed Alkenylation | Arylacetonitrile + Vinyl Bromide | Pd/NIXANTPHOS, 80°C | ≤95% |
Table 2: Bioactivity of Selected Derivatives
| Compound | Anticancer IC₅₀ (μM) | FRAP (mmol Fe²⁺/mmol) | Key Substituents |
|---|---|---|---|
| 55 | 1.2 (Capan-1) | 5235 | Dihydroxy, Bromo |
| 3aa | 5.3 (Capan-1) | 3200 | Monohydroxy |
Properties
CAS No. |
156789-16-1 |
|---|---|
Molecular Formula |
C8H6N2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
2-pyridin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H6N2/c1-7(6-9)8-4-2-3-5-10-8/h2-5H,1H2 |
InChI Key |
DEXXYPDBBNCCDD-UHFFFAOYSA-N |
SMILES |
C=C(C#N)C1=CC=CC=N1 |
Canonical SMILES |
C=C(C#N)C1=CC=CC=N1 |
Synonyms |
2-Pyridineacetonitrile,alpha-methylene-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















